molecular formula C13H17N5O4 B2969237 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903250-64-5

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2969237
CAS No.: 1903250-64-5
M. Wt: 307.31
InChI Key: OTEQAOLQTKGVCO-UHFFFAOYSA-N
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Description

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a sophisticated chemical hybrid designed for advanced medicinal chemistry and antimicrobial research. This compound incorporates two privileged heterocyclic scaffolds: the 1,3,4-oxadiazole ring and the 5-methylisoxazole moiety. These structures are well-documented in scientific literature for their broad and significant biological activities, particularly as antimicrobial agents . The 1,3,4-oxadiazole nucleus is established as a crucial pharmacophore in drug discovery, serving as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . Research on analogous molecular architectures, specifically N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, has demonstrated potent in vitro efficacy against a panel of pathogenic bacteria and fungi, suggesting the potential of this core structure in developing new anti-infective agents . The integration of the urea functionality further expands the molecular diversity and potential for hydrogen bonding, which is pivotal in modulating target binding affinity and selectivity. This product is intended for research applications only, such as screening for new biological activities, investigating structure-activity relationships (SAR), and serving as a key intermediate in the synthesis of more complex target molecules. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-8-5-10(17-21-8)12-16-11(22-18-12)7-15-13(19)14-6-9-3-2-4-20-9/h5,9H,2-4,6-7H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEQAOLQTKGVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea represents a novel entity in medicinal chemistry, particularly due to its structural components that include isoxazole and oxadiazole moieties. These structures are well-documented for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Overview

The compound's molecular formula is C15H18N4O3C_{15}H_{18}N_4O_3, with a molecular weight of approximately 298.302 g/mol. The presence of both the isoxazole and oxadiazole rings suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Anticancer Activity

Research indicates that derivatives containing the oxadiazole unit exhibit significant anticancer properties. A study highlighted that compounds similar to the target molecule showed inhibitory effects against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HCT116 (Colon)18.78
MCF7 (Breast)10.1
HUH7 (Liver)12.5

These values suggest that modifications to the oxadiazole structure can enhance anticancer efficacy compared to standard treatments like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial potential of 1,2,4-oxadiazoles has been well-documented. Compounds derived from this class have demonstrated activity against various bacterial strains:

Microbial Strain Activity
Bacillus cereusModerate
Staphylococcus aureusGood
Escherichia coliWeak

The presence of the isoxazole ring may enhance the binding affinity to microbial targets, leading to improved efficacy .

The mechanisms underlying the biological activities of the compound likely involve:

  • Enzyme Inhibition: Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Cell Signaling Interference: The compound may disrupt critical signaling pathways within cancer cells, leading to apoptosis.
  • Receptor Interaction: The structural components may allow for binding to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

  • Anticancer Studies: A study conducted on various derivatives revealed that modifications at specific positions on the oxadiazole ring significantly influenced anticancer activity. For instance, a derivative with a methyl group at position 5 exhibited an IC50 value of 12 µM against HUH7 cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Efficacy: Another study focused on synthesizing new derivatives demonstrated that compounds with both isoxazole and oxadiazole rings showed enhanced antibacterial activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

Compound A : 1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS: 55807-85-7)

  • Structure : Replaces the oxadiazole-THF motif with a 4-chlorophenyl group and a tert-butyl-substituted isoxazole.
  • Molecular Properties: Molecular weight = 293.75 g/mol, C₁₄H₁₆ClN₃O₂.

Compound B : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea

  • Structure : Features a phenylurea core with a triazole-thioether substituent.

Compound C : Fluorinated triazole-urea derivatives (e.g., Compounds 16 and 17 in )

  • Structure : Incorporates fluorinated alkyl chains and triazole rings, enhancing hydrophobicity and metabolic resistance.
  • Key Difference : The target compound lacks fluorinated groups, which may lower its logP compared to these analogues .

Molecular and Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Weight ~350–400 g/mol (estimated) 293.75 g/mol ~350–400 g/mol (estimated)
Heterocyclic Motifs Isoxazole, oxadiazole, THF Isoxazole, phenyl Triazole, phenyl
Key Substituents THF-methyl, oxadiazole-methyl tert-Butyl, 4-chlorophenyl Phenylthio, triazole-methyl
Synthetic Route Not specified Urea coupling Triazole-isocyanate reaction

Research Findings and Implications

  • Thermodynamic Stability : The oxadiazole and THF groups likely improve conformational stability compared to Compound B’s flexible thioether linkage .
  • Solubility : The THF-methyl group may enhance aqueous solubility relative to Compound A’s hydrophobic tert-butyl substituent .

Q & A

Q. What are the key synthetic strategies for preparing this urea derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and urea bond formation. For example:

  • Heterocycle assembly : The 1,2,4-oxadiazole core can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives under reflux in anhydrous toluene or chloroform .
  • Urea formation : Reaction of amines (e.g., tetrahydrofuran-2-ylmethylamine) with isocyanate intermediates or carbodiimide-mediated coupling is common. Solvent choice (e.g., toluene vs. CHCl₃) and reflux duration (1–2 hours) critically impact yield and purity. Crystallization from EtOH–AcOH mixtures (2:1) is recommended for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structure?

  • TLC : Pre-coated silica gel plates (e.g., Kieselgel 60 F₂₅₄) with petroleum ether:EtOAc (8:2) eluent monitor reaction progress and purity .
  • NMR/IR : ¹H/¹³C NMR (300 MHz) in CDCl₃ or DMSO-d₆ resolves substituent environments (e.g., tetrahydrofuran methylene protons at δ ~3.7–4.0 ppm). IR confirms urea C=O stretches (~1640–1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (e.g., Agilent 5973) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthesis using Design of Experiments (DoE) and statistical modeling?

Flow chemistry platforms enable precise control of parameters like temperature, residence time, and reagent stoichiometry. For example:

  • Omura-Sharma-Swern oxidation in continuous flow systems improves reproducibility and reduces byproducts. DoE can identify critical factors (e.g., oxidant equivalents, flow rate) using response surface methodology .
  • Statistical tools (e.g., ANOVA) resolve interactions between variables (e.g., solvent polarity vs. cyclization efficiency) .

Q. What strategies resolve contradictions in biological activity data for urea derivatives?

  • Assay standardization : Ensure consistent enzyme sources (e.g., urease from Helicobacter pylori) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing tetrahydrofuran with pyran) to isolate substituent effects. For instance, 1,2,4-triazolo-thiadiazole derivatives show enhanced urease inhibition over oxadiazoles due to improved hydrogen bonding .

Q. How do structural modifications to oxadiazole or tetrahydrofuran units affect enzymatic inhibition?

  • Oxadiazole substitution : Replacing 5-methylisoxazole with electron-withdrawing groups (e.g., nitro) increases electrophilicity, enhancing interactions with catalytic cysteine residues in urease .
  • Tetrahydrofuran flexibility : Rigidifying the tetrahydrofuran ring via sp³ hybridization reduces conformational entropy, improving binding affinity. Fluorination at C4 (as in ) further stabilizes enzyme-ligand interactions .

Q. What computational approaches predict binding affinity with target enzymes?

  • Molecular docking : Software like AutoDock Vina models interactions with urease (PDB: 4H9M). Key residues (e.g., His⁵⁹⁴, Ala⁴⁴⁰) form hydrogen bonds with the urea carbonyl .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-enzyme complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding thermodynamics .

Methodological Considerations

  • Data conflict resolution : Replicate assays in triplicate and apply outlier tests (e.g., Grubbs’ test) to exclude anomalous results .
  • Synthetic scalability : Transitioning from batch to flow reactors (e.g., microfluidic systems) enhances scalability while maintaining >90% yield .

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